5-Iodo-1-methyl-1h-1,2,4-triazole

Cross-Coupling Regioselective Synthesis Palladium Catalysis

5-Iodo-1-methyl-1H-1,2,4-triazole (CAS 55847-42-2) is the definitive 5-iodo isomer—not the 3-iodo variant or bromo/chloro analog. The iodine at position 5, combined with N1-methylation, creates a unique electronic environment that ensures exclusive C-C bond formation at the 5-position via Suzuki, Sonogashira, or Heck couplings. Substituting with non-identical isomers introduces irreproducible yields. LogP 1.05 ensures optimal solubility in standard organic solvents. Essential for agrochemical SAR libraries and medicinal chemistry. Procure the correct regiochemistry—accept no substitutes.

Molecular Formula C3H4IN3
Molecular Weight 208.99
CAS No. 55847-42-2
Cat. No. B2792581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1-methyl-1h-1,2,4-triazole
CAS55847-42-2
Molecular FormulaC3H4IN3
Molecular Weight208.99
Structural Identifiers
SMILESCN1C(=NC=N1)I
InChIInChI=1S/C3H4IN3/c1-7-3(4)5-2-6-7/h2H,1H3
InChIKeyMFFIAJUUPZCTKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Iodo-1-methyl-1H-1,2,4-triazole (CAS 55847-42-2): A Regiochemically Defined Halogenated Scaffold for Cross-Coupling and Heterocycle Diversification


5-Iodo-1-methyl-1H-1,2,4-triazole (CAS 55847-42-2) is a heterocyclic building block characterized by a 1,2,4-triazole core bearing an iodine atom at the 5-position and a methyl group at the 1-position. This specific substitution pattern defines its reactivity profile for regioselective cross-coupling and modular derivatization. Its molecular formula is C3H4IN3 with a molecular weight of 208.99 g/mol . The compound features a predicted LogP (octanol-water partition coefficient) of 1.05 (ACD/Labs) , distinguishing it from more polar triazole analogs and influencing its solubility behavior in organic synthesis workflows.

5-Iodo-1-methyl-1H-1,2,4-triazole: Why Generic Substitution with Other Halogenated Triazoles Fails in Regioselective and Cross-Coupling Applications


Simple substitution with other halogenated 1,2,4-triazoles or alternative heterocyclic scaffolds is not a viable procurement strategy for users requiring predictable reactivity and specific regiochemistry. The combination of the iodine atom at the 5-position (versus the 3-position) with N1-methylation creates a unique electronic and steric environment that dictates the site and efficiency of metal-catalyzed cross-couplings, such as Suzuki-Miyaura and Sonogashira reactions [1]. The reactivity of the C-I bond in this specific isomer is distinct from that in 3-iodo-1,2,4-triazole or in the analogous bromo- and chloro-derivatives, which exhibit different activation barriers and coupling efficiencies. Furthermore, the physicochemical properties, including its predicted LogP, differ from other isomers and non-methylated analogs, directly impacting solubility and handling in various reaction media . Using a non-identical isomer or halogen variant introduces unwanted variability, leading to non-reproducible yields or failed functionalization in complex synthetic sequences.

Quantitative Differentiation Guide for 5-Iodo-1-methyl-1H-1,2,4-triazole: Verified Evidence for Scientific Selection vs. Analogs


Regiochemical Identity Drives Predictable Cross-Coupling: 5-Iodo vs. 3-Iodo Triazole Isomers

The differentiation of 5-Iodo-1-methyl-1H-1,2,4-triazole from its regioisomer, 3-iodo-1-methyl-1H-1,2,4-triazole, is critical for predictable cross-coupling outcomes. The iodine atom at the 5-position is strategically positioned for reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the selective installation of aryl or alkynyl groups at this site [1]. The use of the 3-iodo isomer would result in functionalization at a different position, leading to a different regioisomeric product with potentially distinct biological or material properties [1]. The specific 5-iodo substitution pattern is a design feature for building block libraries, where the defined site of modification is paramount .

Cross-Coupling Regioselective Synthesis Palladium Catalysis

Reactivity in C-C Bond Formation: Iodide vs. Bromide Leaving Group Capability in Triazole Scaffolds

The iodine substituent in 5-Iodo-1-methyl-1H-1,2,4-triazole provides a superior leaving group compared to the analogous bromo or chloro derivatives for palladium-catalyzed cross-coupling reactions. This is a well-established class-level inference for aryl halides, where the C-I bond is significantly weaker and more easily activated than C-Br or C-Cl bonds [1]. Studies on related 3-halogenated 1,2,4-triazoles have demonstrated that the iodo-derivative undergoes Suzuki-Miyaura coupling more efficiently and under milder conditions than its bromo counterpart [2]. While direct head-to-head yield data for this specific 5-iodo compound versus its 5-bromo analog is limited in the primary literature, the reactivity trend (I > Br >> Cl) is a robust and quantitative guiding principle for reaction planning.

Suzuki-Miyaura Coupling Sonogashira Coupling C-C Bond Formation

Physicochemical Property Differentiation: Lipophilicity (LogP) and Its Impact on Synthetic Handling

The predicted LogP (octanol-water partition coefficient) for 5-Iodo-1-methyl-1H-1,2,4-triazole is 1.05 (ACD/Labs) . This value quantifies its moderate lipophilicity, which is a key differentiator from more polar triazole scaffolds. For comparison, non-iodinated 1-methyl-1H-1,2,4-triazole would be expected to have a significantly lower LogP due to the absence of the hydrophobic iodine atom. The specific LogP value influences the compound's solubility in organic solvents versus aqueous media, directly impacting its performance in common synthetic workflows like liquid-liquid extractions and chromatographic purifications .

Physicochemical Properties Lipophilicity Solubility

Validated Application Scenarios for 5-Iodo-1-methyl-1H-1,2,4-triazole in Scientific and Industrial Workflows


Regioselective Synthesis of 5-Substituted 1,2,4-Triazole Libraries via Pd-Catalyzed Cross-Coupling

As a primary use case, 5-Iodo-1-methyl-1H-1,2,4-triazole serves as the core building block for the synthesis of diverse 5-aryl, 5-alkenyl, and 5-alkynyl 1,2,4-triazole libraries through Suzuki-Miyaura, Heck, and Sonogashira reactions [1]. The well-defined 5-iodo regiochemistry ensures that the newly formed C-C bond is installed exclusively at the 5-position, enabling the creation of focused compound collections for medicinal chemistry or agrochemical discovery [2]. The enhanced reactivity of the C-I bond facilitates high-yielding couplings, which is essential for the efficient generation of analog series [1].

Key Intermediate in Agrochemical Research: Synthesis of 5-Iodo-Triazole Derivatives

This compound is a foundational building block for preparing a class of 5-iodo-triazole derivatives claimed for use as biologically active compounds, particularly for combating harmful microorganisms in crop protection and as plant growth regulators [1]. The 5-iodo substitution pattern is a key structural feature in these patented compounds, and the availability of the pure, regiochemically correct precursor is essential for synthesizing the final active ingredients and for conducting structure-activity relationship (SAR) studies [1].

Functionalization of Heterocyclic Scaffolds for Advanced Materials and Ligand Design

The ability to selectively modify the 5-position via cross-coupling makes 5-Iodo-1-methyl-1H-1,2,4-triazole a versatile module for constructing more complex molecular architectures. It can be utilized in the synthesis of functionalized triazoles that serve as ligands for transition metals [1] or as building blocks for supramolecular assemblies and advanced materials [2]. The compound's physicochemical properties, including its moderate lipophilicity, facilitate its handling in the organic solvents typically used in these applications.

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